5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione
Overview
Description
Synthesis Analysis
Several synthetic methods exist for preparing this compound. Notably, a mechanochemical parallel synthesis of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives has been reported. This innovative approach involves a one-pot three-component reaction, resulting in the formation of these derivatives. The process utilizes a multiposition jar, allowing simultaneous processing of up to 12 samples, leading to higher throughput compared to standard milling devices .
Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione consists of a benzene ring fused to an oxazine ring. The hydroxyl group at position 5 is crucial for its chemical properties. Analytical techniques such as 1H NMR, 13C NMR, and mass spectral data confirm its structure after purification .
Mechanism of Action
The precise mechanism of action for 5-Hydroxy-2H-benzo[e][1,3]oxazine-2,4(3H)-dione remains an area of research. Its potential biological activities, such as antimicrobial or anticancer properties, warrant further investigation. Docking studies against specific targets, such as EGFR, suggest promising binding affinities .
Properties
IUPAC Name |
5-hydroxy-1,3-benzoxazine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-2-1-3-5-6(4)7(11)9-8(12)13-5/h1-3,10H,(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNCBGTYFKTPCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=O)NC2=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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